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Introduction

IC-87114 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta

(PI3Kδ) catalytic subunit, p110δ.[1] It is a crucial tool for researchers studying the specific roles

of PI3Kδ in various signaling pathways, particularly in immune cells where this isoform is

predominantly expressed.[2] Dysregulation of the PI3K/Akt pathway is implicated in numerous

diseases, including cancer and inflammatory conditions, making selective inhibitors like IC-
87114 invaluable for drug development and basic research.[3][4][5] These notes provide

detailed protocols and data for utilizing IC-87114 in in vitro kinase assays to assess its

inhibitory activity and characterize the function of PI3Kδ.

Mechanism of Action and Signaling Pathway
IC-87114 exerts its inhibitory effect by targeting the ATP-binding site of the p110δ catalytic

subunit of PI3K. The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates

a wide array of cellular functions, including cell growth, proliferation, survival, and migration.[5]

[6] The pathway is initiated by the activation of cell surface receptors, which in turn recruit and

activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to

generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3

recruits proteins with pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), to the

plasma membrane, leading to their activation and subsequent phosphorylation of downstream

targets.[6] By selectively inhibiting p110δ, IC-87114 effectively blocks the production of PIP3

and downstream signaling in cells where this isoform is the primary driver of PI3K activity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1684127?utm_src=pdf-interest
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://www.caymanchem.com/product/11589/ic-87114
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cell_Based_Assays_for_Measuring_PI3K_delta_and_PI3K_gamma_Inhibition.pdf
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24924130/
https://pubmed.ncbi.nlm.nih.gov/29236327/
https://en.wikipedia.org/wiki/PI3K/AKT/mTOR_pathway
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://en.wikipedia.org/wiki/PI3K/AKT/mTOR_pathway
https://www.cellsignal.com/pathways/pathways-akt-signaling
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cell_Based_Assays_for_Measuring_PI3K_delta_and_PI3K_gamma_Inhibition.pdf
https://www.cellsignal.com/pathways/pathways-akt-signaling
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane Cytosol

Receptor Tyrosine
Kinase (RTK)

PI3K
(p85/p110δ)

Activation

PIP2

PIP3

Akt

Recruitment &
Activation

  PIP3

Phosphorylation

   PIP3

IC-87114

Inhibition

  PIP3
Downstream Effects

(Cell Growth, Survival, Proliferation)

Phosphorylation
  PIP3

Click to download full resolution via product page

Caption: PI3K/Akt signaling pathway with IC-87114 inhibition.

Quantitative Data: Inhibitory Potency of IC-87114
IC-87114 demonstrates significant selectivity for the p110δ isoform of Class I PI3Ks. The

following table summarizes the half-maximal inhibitory concentration (IC₅₀) values obtained

from in vitro cell-free kinase assays.

Target Kinase IC₅₀ Value (μM) Selectivity vs. p110δ

PI3Kδ (p110δ) 0.5 -

PI3Kγ (p110γ) 29 58-fold

PI3Kβ (p110β) 75 >100-fold

PI3Kα (p110α) >100 >100-fold

Table compiled from data in references[1][7][8][9].

Experimental Protocols
Protocol 1: In Vitro PI3Kδ Radioisotope-Based Kinase
Assay
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This protocol details a standard procedure to measure the lipid kinase activity of PI3Kδ and

assess the inhibitory potential of IC-87114 using a radioisotope-based method.[8]

A. Materials and Reagents

Recombinant human PI3Kδ (p110δ/p85α)

IC-87114 (dissolved in DMSO)

Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes

Kinase Assay Buffer (20 mM HEPES, pH 7.4, 5 mM MgCl₂)

ATP solution (containing [γ-³²P]ATP)

Quench Buffer (1 M K₂PO₄, 30 mM EDTA, pH 8.0)

Wash Buffer (1 M K₂PO₄)

Polyvinylidene difluoride (PVDF) filter plate (96-well)

Scintillation fluid and counter

B. Experimental Procedure

Liposome Preparation: Prepare PIP2-containing phospholipid liposomes. Briefly, dry bovine

PIP2 and phosphatidylserine (1:2 molar ratio) under vacuum. Resuspend the lipids in a

buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, 5 mM EDTA) to a final PIP2

concentration of 1 mM. Generate liposomes via sonication, freeze-thaw cycles, and

extrusion.[8]

Inhibitor Preparation: Prepare serial dilutions of IC-87114 in DMSO. The final DMSO

concentration in the assay should not exceed 1% (w/w) to avoid solvent effects.[8] A typical

concentration range to test would span from 0.01 µM to 100 µM to generate a full dose-

response curve.

Reaction Setup: In a 96-well plate, combine the following components for a final reaction

volume of 60 µL:
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Kinase Assay Buffer

Recombinant PI3Kδ enzyme (e.g., final concentration of 1 nM)

IC-87114 at various concentrations (or DMSO for control)

PIP2 liposomes (e.g., final concentration of 1 µM)[8]

Pre-incubation: Gently mix and pre-incubate the enzyme, inhibitor, and substrate mixture for

10-15 minutes at room temperature.

Initiate Reaction: Start the kinase reaction by adding the ATP solution containing [γ-³²P]ATP

(e.g., final concentration of 200 µM ATP with 1 µCi [γ-³²P]ATP).[8]

Incubation: Incubate the reaction mixture for 10-20 minutes at room temperature.[8] Ensure

the incubation time is within the linear range of the enzyme kinetics.

Quench Reaction: Stop the reaction by adding 140 µL of Quench Buffer to each well.[8]

Capture and Wash: Transfer the quenched reaction mixture to a PVDF filter plate. Capture

the radiolabeled lipid product by applying a vacuum. Wash the wells five times with 200 µL of

Wash Buffer to remove unincorporated [γ-³²P]ATP.[8]

Quantification: Allow the filter plate to dry completely. Add scintillation fluid to each well and

quantify the bound radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each IC-87114 concentration

relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value.
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Caption: Workflow for an in vitro radioisotope-based PI3K kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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